Superior Lipophilicity for Blood-Brain Barrier Penetration vs. Phenylsulfonyl Analog
The target compound demonstrates a significantly lower computed lipophilicity (XLogP3-AA = 1.5) compared to its direct 1-(phenylsulfonyl) analog 4-(benzylsulfonyl)-1-(phenylsulfonyl)piperidine (XLogP3-AA = 2.8) . This 1.3-log unit reduction is critical for reducing hERG binding and improving CNS safety profiles while maintaining potential for blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine: 2.8 |
| Quantified Difference | Delta = 1.3 log units (lower, indicating reduced lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For CNS-targeted programs, the lower XLogP3 of the target compound directly translates to a lower predicted risk of hERG inhibition and phospholipidosis, making it a superior starting point for lead optimization over the phenylsulfonyl comparator.
- [1] PubChem. (2026). Computed Properties for 4-(Benzylsulfonyl)-1-(cyclopropylsulfonyl)piperidine (CID 121022789) and 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine (CID 121022790). National Center for Biotechnology Information. View Source
- [2] Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
